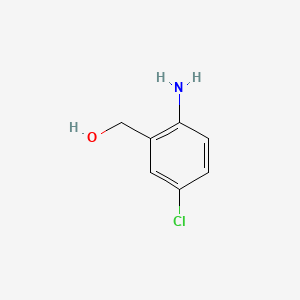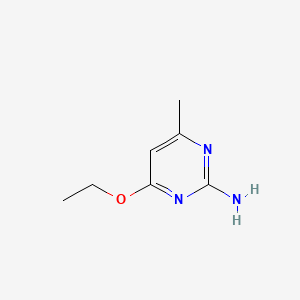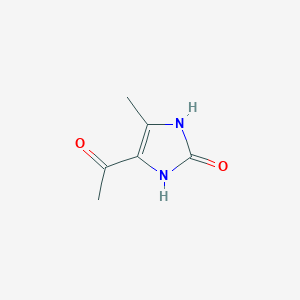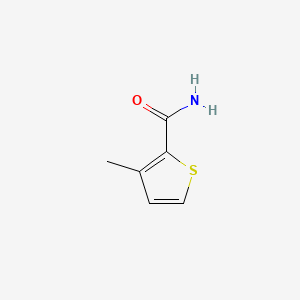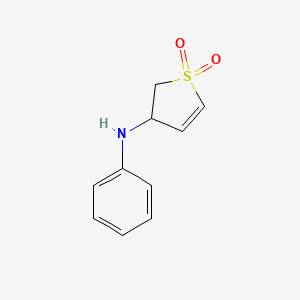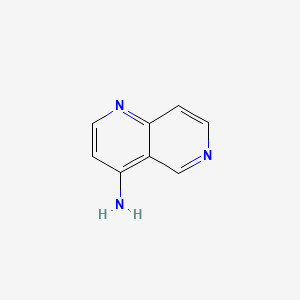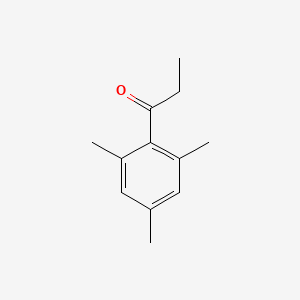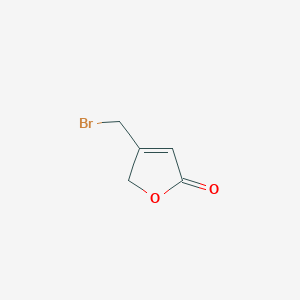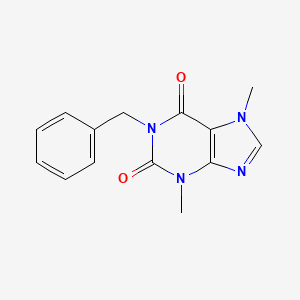
1-Benzyltheobromine
Overview
Description
1-Benzyltheobromine is a derivative of theobromine, an alkaloid found in cacao beans and other plants. Theobromine is known for its use as a bronchodilator and vasodilator.
Preparation Methods
1-Benzyltheobromine can be synthesized through a multi-step process. One common method involves the bromination of theobromine to form 1-benzyl-8-bromotheobromine, which is then reacted with sodium sulfide nonahydrate in dimethylformamide to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-Benzyltheobromine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles.
Scientific Research Applications
1-Benzyltheobromine has been studied for its antiproliferative activity against various cancer cell lines, including human chronic myelocytic leukemia cell K562, human T-cell leukemia cell SKW-3, and human acute myeloid leukemia HL-60 . It has shown concentration-dependent cytotoxic activity, making it a promising candidate for further research in cancer treatment. Additionally, its low hepatotoxicity on sub-cellular and cellular levels makes it a safer option compared to other compounds .
Mechanism of Action
The mechanism of action of 1-Benzyltheobromine involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival. The exact molecular targets and pathways are still under investigation, but its effects on cyclic AMP levels and phosphodiesterase inhibition are of particular interest .
Comparison with Similar Compounds
1-Benzyltheobromine is similar to other theobromine derivatives, such as this compound-8-thioacetamides. These compounds share structural similarities but differ in their biological activities and toxicity profiles. For example, this compound-8-thioacetamides have shown varying degrees of cytotoxicity and drug-likeness, with some derivatives being more suitable for further development . The uniqueness of this compound lies in its specific antiproliferative activity and lower hepatotoxicity compared to other derivatives .
Conclusion
This compound is a compound of significant interest in medicinal chemistry due to its potential applications in cancer treatment. Its synthesis, chemical reactions, and biological activities make it a valuable subject for further research. Understanding its mechanism of action and comparing it with similar compounds can provide insights into developing more effective and safer therapeutic agents.
Properties
IUPAC Name |
1-benzyl-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-16-9-15-12-11(16)13(19)18(14(20)17(12)2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFVXQWJRIFFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353474 | |
| Record name | AC1LEVEQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55247-90-0 | |
| Record name | 1-Benzyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055247900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1LEVEQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUV41LJ96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-benzyltheobromine derivatives impact their antiproliferative activity?
A: Research suggests that modifications to the 8-thioacetamide group of this compound significantly influence its antiproliferative activity against various human leukemia cell lines. [] For instance, compound 7g, a specific N-substituted this compound-8-thioacetamide derivative, exhibited the most potent antiproliferative effects among the tested series. [] This highlights the importance of structural modifications in optimizing the biological activity of this compound derivatives.
Q2: What is known about the potential hepatotoxicity of this compound derivatives?
A: Studies have explored the in vitro hepatotoxic effects of this compound derivatives using isolated rat microsomes and hepatocytes. [] While most derivatives, including 1-benzyl-theobromine-thioacetic acid (BTTA), displayed minimal toxicity, compound 7d showed a toxic effect on isolated rat microsomes. [] In contrast, compound 7f exhibited lower cytotoxicity compared to theobromine and BTTA in isolated rat hepatocytes. [] These findings suggest that the hepatotoxicity of this compound derivatives varies depending on the specific structural modifications.
Q3: How do researchers predict the drug-likeness of novel this compound derivatives?
A: Computational methods, including Lipinski’s Rule of Five and the OSIRIS Property Explorer, are employed to assess the drug-likeness of this compound derivatives. [] By calculating molecular descriptors, researchers can predict the compound's potential for oral bioavailability and suitability for further development. For example, compound 7e demonstrated favorable drug-like properties, achieving a higher Fragment Based Druglikeness score and total Drug score than theobromine itself. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



